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Compound of Interest

Compound Name: Canophyllal

Cat. No.: B076349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
canophyllal, a triterpene with noteworthy biological activities. This document is intended to
serve as a core resource for researchers in natural product chemistry, pharmacology, and drug
development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, experimental protocols, and insights into its potential mechanisms of
action.

Spectroscopic Data

The structural elucidation of canophyllal has been achieved through extensive spectroscopic
analysis. The following tables summarize the key *H and 3C NMR spectral data, providing a

foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data
Table 1: *H NMR Spectroscopic Data for Canophyllal (500 MHz, CDCIs)[1]
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Position o (ppm) Multiplicity J (Hz)
la 1.65 m

1B 1.40 m

2 2.45 m

5 1.45 m

60 1.55 m

6[3 1.35 m

7a 1.60 m

7B 1.42 m

9 1.95 d 10.0
10 2.15 d 10.0
1la 1.50 m

11pB 1.30 m

12a 1.70 m

12B 1.25 m

13 0.90 S

14 0.85 S

15a 1.58 m

15B 1.38 m

16a 1.68 m

16p 1.48 m

17 0.95 S

18 0.80 S

19 0.98 S
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21a 1.20
21 1.10
22 2.25
23 0.75
24 1.05
25 0.88
26 1.15
27 1.00
28 0.92
29 9.75

Table 2: 13C NMR Spectroscopic Data for Canophyllal (125 MHz, CDCI3)[1]
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Position o (ppm) Position o (ppm)
1 39.8 16 28.2
2 34.5 17 31.8
3 218.2 18 16.5
4 47.3 19 18.7
5 54.6 20 36.5
6 19.8 21 29.7
7 33.3 22 35.0
8 40.9 23 26.5
9 50.5 24 21.5
10 59.5 25 154
11 21.3 26 16.8
12 29.9 27 20.2
13 42.1 28 30.2
14 58.7 29 202.8
15 325 30 27.4

Mass Spectrometry (MS) Data

A detailed experimental mass spectrum with fragmentation analysis for canophyllal is not
readily available in the reviewed literature. However, based on its triterpenoid structure, the
Electron lonization (EIl) mass spectrum is expected to show a molecular ion peak [M]* and
characteristic fragmentation patterns arising from the cleavage of the polycyclic ring system
and loss of methyl groups. High-resolution mass spectrometry would be required to confirm the
elemental composition.

Experimental Protocols
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The spectroscopic data presented above were obtained using standard analytical techniques
for natural product characterization. The following provides a generalized methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A pure sample of canophyllal is dissolved in an appropriate deuterated
solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.

o Data Acquisition: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 500 MHz for *H and 125 MHz for 13C).

e 1H NMR: Standard parameters include a 30° pulse width, an acquisition time of
approximately 3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are
referenced to the residual solvent peak (CHCIs at & 7.26 ppm).

e 13C NMR: A proton-decoupled pulse sequence is used with a 45° pulse width. Chemical
shifts are referenced to the solvent peak (CDCls at & 77.0 ppm).

e 2D NMR: To aid in the complete assignment of proton and carbon signals, various 2D NMR
experiments are typically performed, including COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation).

Mass Spectrometry (MS)

o Sample Introduction: The purified compound is introduced into the mass spectrometer,
typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-
MS) or liquid chromatograph (LC-MS) for analysis of complex mixtures.

« |onization: Electron lonization (El) at 70 eV is a common method for generating ions and
inducing fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion
and interpret the fragmentation pattern to deduce the structure of the compound.
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Biological Activity and Potential Signhaling Pathways

Canophyllal has been isolated from plant extracts exhibiting a range of biological activities,
including anti-inflammatory (COX-2 inhibition) and antioxidant effects.[1] While the specific

molecular mechanisms of canophyllal are still under investigation, its bioactivities suggest
potential interactions with key cellular signaling pathways.

Cyclooxygenase-2 (COX-2) Inhibition Pathway

The anti-inflammatory activity of canophyllal through COX-2 inhibition suggests its potential to
modulate the production of prostaglandins, which are key mediators of inflammation.
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Caption: Canophyllal's potential inhibition of the COX-2 enzyme.

Antioxidant Activity Pathway (Nrf2-ARE)

The antioxidant properties of canophyllal suggest it may activate the Nrf2-ARE (Nuclear factor
erythroid 2-related factor 2-Antioxidant Response Element) pathway, a primary cellular defense
mechanism against oxidative stress.
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Caption: Proposed activation of the Nrf2-ARE pathway by canophylial.

Conclusion

The spectroscopic data provided in this guide serves as a critical reference for the
unambiguous identification of canophyllal. The reported biological activities, particularly its
anti-inflammatory and antioxidant properties, highlight its potential as a lead compound for drug
development. Further research into its specific molecular targets and mechanisms of action is
warranted to fully elucidate its therapeutic potential. This document provides a foundational

platform for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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